2-Phenylimidazolidine
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Overview
Description
2-Phenylimidazolidine is an organic compound with the molecular formula C9H12N2. It belongs to the class of imidazolidines, which are five-membered ring compounds containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylimidazolidine can be synthesized through the condensation of aromatic aldehydes with benzoyl glycine amide in a saturated potassium carbonate solution. The resulting imidazolinone is then treated with urea in the presence of acetic acid and sodium acetate to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process typically includes refluxing the reaction mixture and subsequent purification steps such as crystallization from glacial acetic acid .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinones.
Reduction: Reduction reactions can yield different derivatives of imidazolidine.
Substitution: Substitution reactions can introduce various functional groups into the imidazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted imidazolidines and imidazolidinones, which can have different functional groups attached to the ring structure .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-Phenylimidazolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular functions by binding to specific proteins and altering their activity .
Comparison with Similar Compounds
Imidazolidine-2-thione: Known for its antimicrobial and antifungal properties.
Imidazole-2-thione: Exhibits a wide range of biological activities, including antithyroid and antioxidant effects.
Uniqueness: 2-Phenylimidazolidine stands out due to its specific structural features and the unique set of reactions it undergoes.
Properties
IUPAC Name |
2-phenylimidazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9-11H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFMLHXWWNUFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625623 |
Source
|
Record name | 2-Phenylimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65853-66-9 |
Source
|
Record name | 2-Phenylimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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